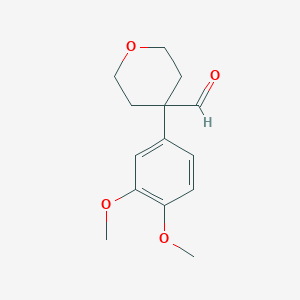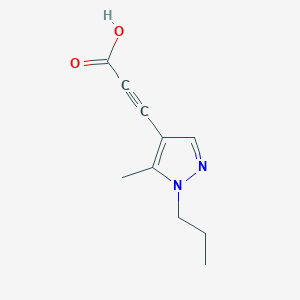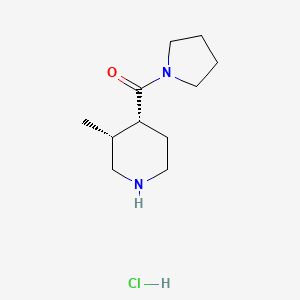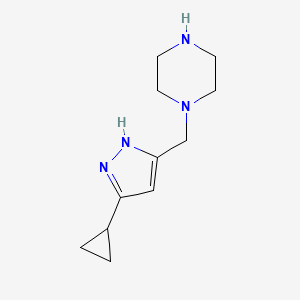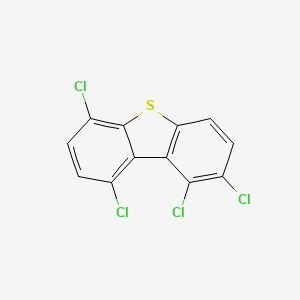
Dibenzothiophene, 1,2,6,9-tetrachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzothiophene, 1,2,6,9-tetrachloro- is an organosulfur compound that consists of two benzene rings fused to a central thiophene ring, with chlorine atoms substituted at the 1, 2, 6, and 9 positions. This compound is a derivative of dibenzothiophene, which is known for its presence in fossil fuels and its role as a sulfur impurity in petroleum products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibenzothiophene, 1,2,6,9-tetrachloro- can be synthesized through the chlorination of dibenzothiophene. The process involves the reaction of dibenzothiophene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of dibenzothiophene, 1,2,6,9-tetrachloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is monitored to prevent over-chlorination and to ensure the selective substitution of chlorine atoms at the 1, 2, 6, and 9 positions .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzothiophene, 1,2,6,9-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The chlorine atoms in dibenzothiophene, 1,2,6,9-tetrachloro- can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted dibenzothiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of dibenzothiophene, 1,2,6,9-tetrachloro- involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with enzymes and other biomolecules. These interactions can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzothiophene: The parent compound without chlorine substitutions.
Benzothiophene: A similar compound with a single benzene ring fused to a thiophene ring.
Dibenzofuran: A structurally similar compound with an oxygen atom instead of sulfur in the central ring.
Uniqueness
Dibenzothiophene, 1,2,6,9-tetrachloro- is unique due to its specific chlorine substitutions, which impart distinct chemical properties and reactivity. The presence of chlorine atoms enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions compared to its non-chlorinated counterparts .
Propriétés
Numéro CAS |
134705-53-6 |
|---|---|
Formule moléculaire |
C12H4Cl4S |
Poids moléculaire |
322.0 g/mol |
Nom IUPAC |
1,2,6,9-tetrachlorodibenzothiophene |
InChI |
InChI=1S/C12H4Cl4S/c13-5-1-2-7(15)12-9(5)10-8(17-12)4-3-6(14)11(10)16/h1-4H |
Clé InChI |
HZLNREZBDGXXPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1SC3=C(C=CC(=C23)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



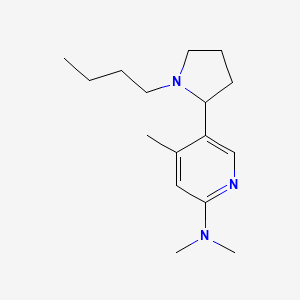
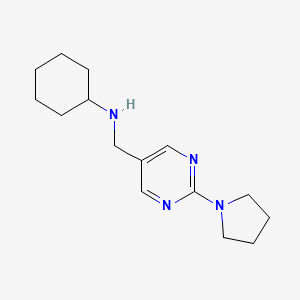
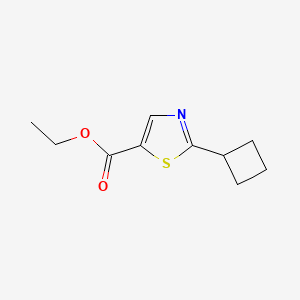
![3-(Piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B15058855.png)

